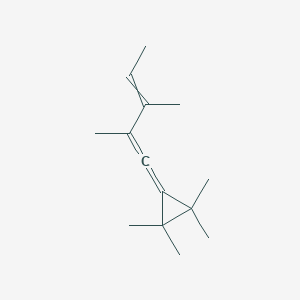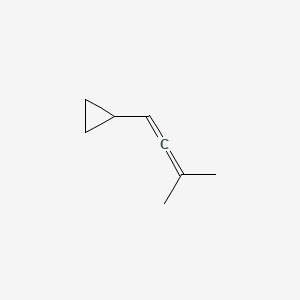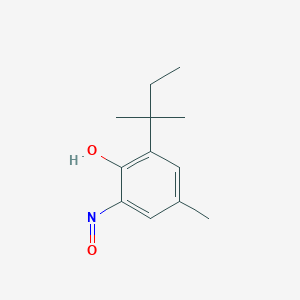![molecular formula C9H16O B14598569 (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan CAS No. 61154-17-4](/img/structure/B14598569.png)
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone using acid or base catalysis. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursors or continuous flow synthesis techniques. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include alterations in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A seven-membered ring compound without the tetrahydrofuran ring.
Tetrahydrofuran: A five-membered ring compound without the cycloheptane ring.
Decahydroquinoline: A bicyclic compound with different ring fusion and nitrogen atom.
Uniqueness
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
61154-17-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]furan |
InChI |
InChI=1S/C9H16O/c1-2-4-8-6-10-7-9(8)5-3-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
HXGIMDDJYMTLFS-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@H]2COC[C@@H]2CC1 |
Canonical SMILES |
C1CCC2COCC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)









![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
